(1R,2S)-2-Benzoylcyclobutane-1-carboxylic acid
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Overview
Description
(1R,2S)-2-Benzoylcyclobutane-1-carboxylic acid: is a chiral organic compound characterized by its unique structural features, including a cyclobutane ring substituted with a benzoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-Benzoylcyclobutane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with cyclobutane derivatives.
Benzoylation: The cyclobutane ring is subjected to benzoylation, introducing the benzoyl group.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions under controlled conditions to ensure the desired stereochemistry and purity. Advanced techniques such as catalytic reactions and purification processes are employed to achieve high yields and enantiomeric excess.
Chemical Reactions Analysis
(1R,2S)-2-Benzoylcyclobutane-1-carboxylic acid: undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: Reduction reactions can be performed on the benzoyl group to yield corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.
Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, are used.
Major Products Formed:
Oxidation Products: Esters, amides, and carboxylic acids.
Reduction Products: Alcohols, amines, and other reduced derivatives.
Substitution Products: Various functionalized benzoyl derivatives.
Scientific Research Applications
(1R,2S)-2-Benzoylcyclobutane-1-carboxylic acid: has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis and is used to study reaction mechanisms.
Biology: The compound is utilized in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1R,2S)-2-Benzoylcyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biological processes and pathways. The exact mechanism depends on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
(1R,2S)-2-Benzoylcyclobutane-1-carboxylic acid: can be compared with other similar compounds, such as:
(1R,2R)-2-Benzoylcyclobutane-1-carboxylic acid: This enantiomer has the opposite stereochemistry and may exhibit different biological activities.
2-Benzoylcyclohexane-1-carboxylic acid: A structurally similar compound with a cyclohexane ring instead of cyclobutane, which may affect its reactivity and applications.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which influences its reactivity and biological activity. This compound's chiral nature makes it particularly valuable in enantioselective synthesis and biological studies.
Properties
IUPAC Name |
(1R,2S)-2-benzoylcyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-11(8-4-2-1-3-5-8)9-6-7-10(9)12(14)15/h1-5,9-10H,6-7H2,(H,14,15)/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYBSVYPZZLXBL-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(=O)C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]1C(=O)C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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